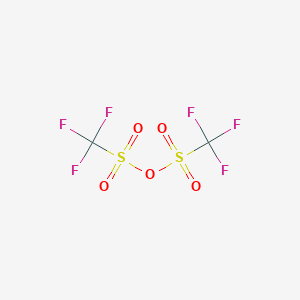

Trifluoromethanesulfonic anhydride

Cat. No. B140633

Key on ui cas rn:

358-23-6

M. Wt: 282.14 g/mol

InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07193113B2

Procedure details

As it is described in Table 2 that the yield of pentafluorophenylbis(triflyl)methane is 45%, it was revealed that when pentafluorophenylbis(triflyl)methane is produced using a pentafluoromethylbromide, both of pentafluorophenylbis(triflyl)methane and 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane can be obtained at a ratio of 1:1 (45% yield, respectively). However, it was found out that when 1.0 equivalent weight of t-BuLi and 0.5 equivalent weight of Tf2O are used, the production of 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane is completely suppressed, and pentafluorophenylbis(triflyl)methane can be obtained at 95% yield with Tf2O as a base. Consequently, the reactions of pentafluorophenylbis(triflyl)methane with the various types of alkyl lithium reagents were examined, in order to determine the generality and range of the nucleophilic substitution specific to the para position of pentafluorophenylbis(triflyl)methane. Table 3 shows the types of alkyl lithium reagents, the reaction conditions and the yield of the para position substituents of pentafluorophenylbis(triflyl)methane. The para position substituents of pentafluorophenylbis(triflyl)methane shown in Table 3 are obtained by washing the reaction product obtained by reacting pentafluorophenylbis(triflyl)methane with alkyl lithium reagent, with a hydrochloric solution. The “Bn” shown in Table 3 represents a benzyl group.

Name

4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Li]C(C)(C)C.[O:6]([S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15])[S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8].C([C:25]1[C:30]([F:31])=[C:29]([F:32])[C:28]([CH:33]([S:41]([C:44]([F:47])([F:46])[F:45])(=[O:43])=[O:42])[S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])=[C:27]([F:48])[C:26]=1[F:49])(C)(C)C>>[F:48][C:27]1[C:28]([CH:33]([S:41]([C:44]([F:45])([F:46])[F:47])(=[O:42])=[O:43])[S:34]([C:37]([F:39])([F:40])[F:38])(=[O:35])=[O:36])=[C:29]([F:32])[C:30]([F:31])=[C:25]([F:11])[C:26]=1[F:49].[O:6]([S:7]([C:10]([F:13])([F:11])[F:12])(=[O:9])=[O:8])[S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

Step Three

|

Name

|

4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=C(C(=C1F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=C(C(=C1C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F)F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07193113B2

Procedure details

As it is described in Table 2 that the yield of pentafluorophenylbis(triflyl)methane is 45%, it was revealed that when pentafluorophenylbis(triflyl)methane is produced using a pentafluoromethylbromide, both of pentafluorophenylbis(triflyl)methane and 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane can be obtained at a ratio of 1:1 (45% yield, respectively). However, it was found out that when 1.0 equivalent weight of t-BuLi and 0.5 equivalent weight of Tf2O are used, the production of 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane is completely suppressed, and pentafluorophenylbis(triflyl)methane can be obtained at 95% yield with Tf2O as a base. Consequently, the reactions of pentafluorophenylbis(triflyl)methane with the various types of alkyl lithium reagents were examined, in order to determine the generality and range of the nucleophilic substitution specific to the para position of pentafluorophenylbis(triflyl)methane. Table 3 shows the types of alkyl lithium reagents, the reaction conditions and the yield of the para position substituents of pentafluorophenylbis(triflyl)methane. The para position substituents of pentafluorophenylbis(triflyl)methane shown in Table 3 are obtained by washing the reaction product obtained by reacting pentafluorophenylbis(triflyl)methane with alkyl lithium reagent, with a hydrochloric solution. The “Bn” shown in Table 3 represents a benzyl group.

Name

4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Li]C(C)(C)C.[O:6]([S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15])[S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8].C([C:25]1[C:30]([F:31])=[C:29]([F:32])[C:28]([CH:33]([S:41]([C:44]([F:47])([F:46])[F:45])(=[O:43])=[O:42])[S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])=[C:27]([F:48])[C:26]=1[F:49])(C)(C)C>>[F:48][C:27]1[C:28]([CH:33]([S:41]([C:44]([F:45])([F:46])[F:47])(=[O:42])=[O:43])[S:34]([C:37]([F:39])([F:40])[F:38])(=[O:35])=[O:36])=[C:29]([F:32])[C:30]([F:31])=[C:25]([F:11])[C:26]=1[F:49].[O:6]([S:7]([C:10]([F:13])([F:11])[F:12])(=[O:9])=[O:8])[S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

Step Three

|

Name

|

4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=C(C(=C1F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=C(C(=C1C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F)F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |